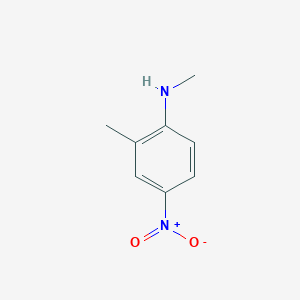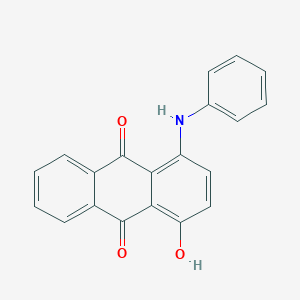
Lithium tantalum oxide (LiTaO3)
Overview
Description
Lithium tantalum oxide (LiTaO3) is an inorganic compound with the chemical formula LiTaO3. It is a white, diamagnetic, water-insoluble solid that adopts the perovskite structure. This compound is known for its optical, piezoelectric, and pyroelectric properties, making it valuable in various technological applications .
Mechanism of Action
Target of Action
Lithium tantalum oxide (LiTaO3), also known as lithium tantalate, is a crystalline compound that primarily targets optical applications, infrared detection, and acoustic surface wave devices . It is widely used in these areas due to its excellent piezoelectric, pyroelectric, and nonlinear optical properties .
Mode of Action
Lithium tantalate interacts with its targets through its unique electro-optical, piezoelectric, and pyroelectric properties . These properties allow it to convert mechanical stress into electrical charges and vice versa, making it an ideal material for various applications such as filters, pyroelectric detectors, and holographic memory devices .
Biochemical Pathways
energy conversion processes in devices where it is used. For instance, the pyroelectric effect, a property of lithium tantalate, can convert dissipated thermal energy into useful electric energy .
Pharmacokinetics
It’s worth noting that lithium ions can diffuse in lithium tantalate, a process that can be measured via confocal raman spectroscopy .
Result of Action
The result of lithium tantalate’s action is largely dependent on its application. In optical applications, it can manipulate light through its nonlinear optical properties . In acoustic surface wave devices, it can generate and detect ultrasonic waves . Furthermore, the phenomenon of pyroelectric fusion has been demonstrated using a lithium tantalate crystal, producing a large enough charge to generate and accelerate a beam of deuterium nuclei into a deuterated target, resulting in the production of a small flux of helium-3 and neutrons through nuclear fusion without extreme heat or pressure .
Action Environment
The action of lithium tantalate can be influenced by environmental factors such as temperature. For instance, the thermal stability of lithium tantalate, which is only 18 ppm in the range of 20–80°C, is better than that of lithium niobate . Additionally, the photorefractive resistance of lithium tantalate is twice that of lithium niobate , indicating that it performs better in environments with high light exposure.
Preparation Methods
Lithium tantalum oxide is typically synthesized by treating tantalum (V) oxide with lithium oxide. The reaction involves the use of excess alkali, which results in the formation of water-soluble polyoxotantalates. Single crystals of lithium tantalum oxide are commonly grown using the Czochralski method, where the material is pulled from the melt . This method allows for the production of large, high-quality crystals suitable for industrial applications .
Chemical Reactions Analysis
Lithium tantalum oxide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: Lithium tantalum oxide can undergo substitution reactions, where lithium ions are replaced by other cations.
Common Reagents and Conditions: Typical reagents include lithium oxide and tantalum (V) oxide, with reactions often conducted at high temperatures to facilitate crystal growth.
Major Products: The primary product of these reactions is high-purity lithium tantalum oxide crystals.
Scientific Research Applications
Lithium tantalum oxide has a wide range of scientific research applications due to its unique properties:
Optical Applications: It is used in nonlinear optics, including frequency doubling and optical parametric oscillation.
Infrared Detection: The compound is employed in infrared sensors and detectors, such as those used in motion detection systems.
Acoustic Surface Wave Devices: Lithium tantalum oxide is utilized in surface acoustic wave (SAW) devices, which are essential components in modern communication systems.
Pyroelectric Detectors: Its pyroelectric properties make it suitable for use in pyroelectric detectors, which are used in various scientific and industrial applications.
Holographic Memory Devices: The material is also used in holographic memory devices, which are a type of data storage technology.
Comparison with Similar Compounds
Lithium tantalum oxide is often compared to lithium niobate (LiNbO3), another compound with similar properties. Both materials are isomorphic and share many applications, but lithium tantalum oxide has several advantages:
Photorefractive Resistance: Lithium tantalum oxide has twice the photorefractive resistance of lithium niobate, making it more suitable for certain optical applications.
Temperature Frequency Coefficient: It has a smaller temperature frequency coefficient, which contributes to higher stability and broader bandwidth in filters.
Thermal Stability: Lithium tantalum oxide exhibits better thermal stability, with a thermal expansion coefficient of only 18 ppm in the range of 20–80 °C.
Similar compounds include:
- Lithium niobate (LiNbO3)
- Sodium niobate (NaNbO3)
- Potassium niobate (KNbO3)
These compounds share some properties with lithium tantalum oxide but differ in specific applications and performance characteristics .
Properties
IUPAC Name |
lithium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.Ta/q+1;3*-2;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQQEOHHHGGZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-66-2 | |
| Record name | Lithium tantalum oxide (LiTaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium tantalum oxide (LiTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Lithium Tantalum Oxide (LiTaO3) suitable for energy harvesting?
A: LiTaO3 exhibits a strong pyroelectric effect. This means it can generate an electrical charge in response to temperature fluctuations. [, ] This property makes it a suitable candidate for scavenging energy from wasted heat sources.
Q2: How efficient is LiTaO3 in converting thermal energy to electrical energy?
A: Research indicates that the efficiency of LiTaO3 energy harvesters is influenced by factors like chopping frequency and load resistance. A study found that a 0.5mm thick LiTaO3 sample with a surface area of 19.64 cm2 achieved optimal power generation with a chopping frequency between 2Hz-6Hz and load resistance between 10MΩ-40MΩ. [] Further research explores improving conversion efficiency by developing efficient a.c./d.c. converters and implementing impedance matching techniques. []
Q3: Can the ionic conductivity of LiTaO3 be enhanced for better energy harvesting performance?
A: Yes, research has shown that ball milling LiTaO3 to a nano-scale significantly increases its Li ion conductivity, a crucial factor for efficient pyroelectric energy conversion. [] This process can increase conductivity by approximately five orders of magnitude compared to microcrystalline LiTaO3. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















